methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a tetrahydronaphthalene core substituted with hydroxy and methoxy groups, a sulfamoyl linker, and a phenylcarbamate moiety. The compound’s stereochemistry and functional group arrangement may influence its physicochemical properties, including solubility, stability, and biological activity.
Properties
IUPAC Name |
methyl N-[4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-27-16-7-10-18-14(12-16)4-3-11-20(18,24)13-21-29(25,26)17-8-5-15(6-9-17)22-19(23)28-2/h5-10,12,21,24H,3-4,11,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOZXLRZOKAOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential pharmacological applications. Its structure features a carbamate functional group and a sulfamoyl moiety, which are known to influence biological activity. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key structural features include:
- Carbamate group : Known for its role in inhibiting cholinesterases.
- Sulfamoyl group : Potentially enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Anticancer Activity : The compound's structural analogs have shown promising anticancer properties. For instance, derivatives with similar sulfamoyl functionalities were reported to exhibit selective cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Some studies indicate that compounds with a carbamate structure possess antibacterial and antifungal activities. This suggests that this compound may also exhibit such properties.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Effects : A study on similar tetrahydronaphthalene derivatives indicated their potential to inhibit neurotoxic amyloid beta oligomer formation, which is implicated in Alzheimer's disease pathology. This suggests that this compound may also have neuroprotective effects.
- Anticancer Activity Assessment : Research on salinomycin derivatives demonstrated significant anticancer activity against drug-resistant cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy . Such modifications could be explored for this compound.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The tetrahydronaphthalene core and sulfamoyl-carbamate linkage may complicate synthesis due to stereochemical control (e.g., chiral centers in the tetrahydronaphthalene) and sulfonamide stability under acidic/basic conditions .
- Biological Activity : Sulfonamide-carbamate hybrids (e.g., 1q) often exhibit antimicrobial or anticancer activity, suggesting the target compound could be optimized for similar targets .
- Spectroscopic Trends : NMR chemical shifts for tetrahydronaphthalene protons (δ 1.5–3.0) and aromatic sulfonamide protons (δ 7.0–8.0) align with patterns observed in related compounds .
Notes on Methodological Tools
Q & A
Q. How can metabolic pathways and degradation products be identified?
- Methodological Answer : Conduct in vitro microsomal assays (e.g., rat liver S9 fraction) with LC-HRMS to track metabolites. Compare fragmentation patterns with databases (e.g., PubChem), referencing protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
